molecular formula C16H14N2O2S B7771770 4-[(4-hydroxyphenyl)methyl]-1-phenyl-2-sulfanyl-4H-imidazol-5-one

4-[(4-hydroxyphenyl)methyl]-1-phenyl-2-sulfanyl-4H-imidazol-5-one

Cat. No.: B7771770
M. Wt: 298.4 g/mol
InChI Key: LCFDDJINTNHAEQ-UHFFFAOYSA-N
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Description

It is an organotin compound with the molecular formula C12H10SSn and a molecular weight of 304.98 g/mol . This compound is characterized by the presence of a tin atom bonded to two phenyl groups and a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylstannanethione can be synthesized through the reaction of diphenyltin dichloride with hydrogen sulfide. The reaction typically occurs in an organic solvent such as toluene or benzene under reflux conditions. The general reaction is as follows:

(C6H5)2SnCl2+H2S(C6H5)2SnS+2HCl\text{(C}_6\text{H}_5\text{)}_2\text{SnCl}_2 + \text{H}_2\text{S} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{SnS} + 2\text{HCl} (C6​H5​)2​SnCl2​+H2​S→(C6​H5​)2​SnS+2HCl

Industrial Production Methods: In industrial settings, the production of diphenylstannanethione involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Diphenylstannanethione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diphenyltin oxide.

    Reduction: It can be reduced to form diphenyltin hydride.

    Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are used under mild conditions.

Major Products Formed:

    Oxidation: Diphenyltin oxide.

    Reduction: Diphenyltin hydride.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

Diphenylstannanethione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in anticancer and antimicrobial agents.

    Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.

Mechanism of Action

The mechanism by which diphenylstannanethione exerts its effects involves the interaction of the tin atom with various molecular targets. The sulfur atom in the compound can form strong bonds with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. The phenyl groups provide stability and enhance the compound’s reactivity.

Comparison with Similar Compounds

  • Diphenyltin dichloride
  • Diphenyltin oxide
  • Diphenyltin hydride

Comparison: Diphenylstannanethione is unique due to the presence of the sulfur atom bonded to the tin atom, which imparts distinct chemical properties. Compared to diphenyltin dichloride, it is less reactive towards nucleophiles but more reactive towards oxidizing agents. Compared to diphenyltin oxide, it has a higher affinity for metal ions, making it more effective in catalysis.

Properties

IUPAC Name

4-[(4-hydroxyphenyl)methyl]-1-phenyl-2-sulfanyl-4H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-13-8-6-11(7-9-13)10-14-15(20)18(16(21)17-14)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFDDJINTNHAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(N=C2S)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)C(N=C2S)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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